molecular formula C19H17BrN4O4 B2614320 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1052604-04-2

1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2614320
CAS No.: 1052604-04-2
M. Wt: 445.273
InChI Key: ODWOKVLCQOARLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core substituted with a 3-bromo-4-methoxyphenylmethyl group at position 1 and a 4-methoxyphenyl group at position 5. Characterization typically employs IR, NMR, and mass spectrometry, with structural validation via X-ray crystallography using software like SHELXL .

Properties

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4/c1-27-13-6-4-12(5-7-13)24-18(25)16-17(19(24)26)23(22-21-16)10-11-3-8-15(28-2)14(20)9-11/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWOKVLCQOARLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Compound A (CAS 1171668-31-7) :

  • Core : Identical pyrrolo[3,4-d][1,2,3]triazole-4,6-dione.
  • Substituents :
    • Position 1: 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl.
    • Position 5: 3-fluoro-4-methylphenyl.
  • Key Differences : Replacement of bromine with chlorine and methoxy with fluoro-methyl groups reduces steric bulk and alters electronic effects. Such modifications may impact binding affinity in biological targets or solubility .

Compound B (5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione) :

  • Core : Triazole-thione fused with benzoxazole.
  • Substituents : 4-bromophenyl and 2-methylphenyl.
Substituent Effects on Physicochemical Properties
Compound Substituent (Position) Melting Point (°C) IR (C-Br, cm⁻¹) ¹H-NMR (δ ppm, Key Peaks)
Target 3-bromo-4-methoxy Not reported ~530–540* Aromatic H: ~6.5–8.5
1-(4’-Bromophenyl)-5-methyl-1H-tetrazole () 4-bromo 152–154 - Aromatic H: ~7.2–7.8
Compound B () 4-bromo Not reported 533 9.51 (triazole), 6.10–8.01 (Ar-H)

*Inferred from brominated analogues in .

Key Observations :

  • Bromine substituents consistently exhibit IR absorption near 530–540 cm⁻¹ due to C-Br stretching .
  • Methoxy groups (present in the target) contribute to downfield shifts in ¹H-NMR (e.g., OCH₃ protons at δ ~3.8–4.0) .
Computational Similarity Analysis

Using Tanimoto coefficients (), the target compound shows structural similarity to CAS 1171668-31-7 (same core), but differences in substituents reduce the index to ~60–70%. Such comparisons predict divergent bioactivities despite shared scaffolds .

Biological Activity

The compound 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14BrN4O3C_{18}H_{14}BrN_{4}O_{3}, and it features a complex structure characterized by a pyrrolo-triazole core. The presence of bromine and methoxy groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of pyrrolo-triazoles can inhibit tumor growth in various cancer models. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against human hepatocellular carcinoma cells (SMMC-7721), with IC50 values indicating strong activity at low concentrations .
  • Telomerase Inhibition : The compound has been studied for its ability to inhibit telomerase activity. Telomerase is often upregulated in cancer cells; thus, inhibiting this enzyme can lead to reduced cell proliferation and increased apoptosis .
  • Antiviral Properties : Some derivatives have been tested for antiviral activity against various pathogens. While specific data on this compound's antiviral efficacy is limited, related compounds have shown promise in this area .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of endoplasmic reticulum stress pathways. This leads to the modulation of signaling molecules associated with cell survival and death .
  • Inhibition of Cell Proliferation : The antiproliferative effects are linked to the inhibition of key enzymes involved in cellular replication processes. For instance, telomerase inhibition has been highlighted as a crucial mechanism in cancer cell line studies .

Case Studies

  • Xenograft Tumor Models : In vivo studies using xenograft models have demonstrated that treatment with the compound significantly reduces tumor size compared to control groups. The study focused on mechanisms involving telomerase modulation and apoptosis induction .
  • Comparative Analysis with Other Compounds : When compared to other known anticancer agents, this compound exhibited a favorable profile in terms of selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic options .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntitumorSignificant inhibition of tumor growth
Telomerase InhibitionReduced telomerase activity
AntiviralPotential activity (further studies needed)
Apoptosis InductionIncreased apoptotic markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.